ZL0420
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQADUROYWADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Design of Zl0420
Structure-Based Drug Design Methodologies
Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target protein to guide the design and optimization of potential drug molecules gardp.org. This method relies on understanding the architecture of the protein's binding site, particularly the interactions between the protein and its ligands gardp.org. For BRD4 inhibitors like ZL0420, the target is the acetyl-lysine (KAc) binding pocket within its bromodomains nih.govtargetmol.com.
The SBDD process for this compound involved leveraging available structural data, likely from sources such as the Protein Data Bank (PDB), which provides crystal structures of proteins, including BRD4 bromodomains, often in complex with ligands gardp.orgresearchgate.net. Computational chemistry tools played a vital role in this process. Techniques such as molecular docking were employed to predict how potential small molecules might bind to the KAc pocket of BRD4. nih.govgardp.org. This involved calculating the optimal conformation and orientation (docking pose) of the designed compounds within the binding site and evaluating the potential interactions, such as hydrogen bonds and hydrophobic contacts, that would stabilize the complex nih.govgardp.orgresearchgate.net. These computational predictions guided the selection and prioritization of compounds for synthesis and experimental testing gardp.org.
Fragment Merging and Elaboration Approaches in Inhibitor Development
Fragment-based drug discovery (FBDD), which includes fragment merging and elaboration, is a strategy that begins with the identification of small, low molecular weight molecules (fragments) that show weak binding affinity to a target protein cresset-group.com. These initial fragments are then grown or linked together to create more potent and selective lead compounds cresset-group.com.
In the context of developing BRD4 inhibitors, fragment merging and elaboration approaches were utilized in the design of this compound and related compounds nih.govmolaid.com. This involved taking advantage of druglike fragments from existing inhibitors or chemical libraries nih.gov. The strategy entailed deconstruction and reconstruction approaches, where critical "head" and "tail" moieties, along with a "linker" scaffold, were designed based on these fragments nih.gov.
Fragment merging typically involves combining two overlapping fragments that bind to adjacent sites within the protein pocket cresset-group.com. Fragment elaboration (or growing) involves extending a single fragment to explore additional areas of the binding site to enhance potency cresset-group.com. These techniques, guided by structural information obtained through SBDD, allowed for the rational design of molecules predicted to fit effectively into the BRD4 bromodomain binding pocket and establish favorable interactions nih.govresearchgate.net. For this compound, this involved designing a molecule with a substituted amino phenol (B47542) moiety as a polar head, a diazene (B1210634) linker, and a dihydroquinolin-2(1H)-one tail, intended to fit efficiently into the BRD4 BD1 domain researchgate.net.
Identification and Initial Characterization of this compound
Through the application of structure-based drug design, including fragment merging and elaboration approaches, this compound (also referred to as compound 28 in some studies) was identified as a potent and selective inhibitor of BRD4 nih.govnih.gov. Its chemical name is 6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one, with a molecular formula of C₁₆H₁₆N₄O₂ and a molecular weight of 296.32 g/mol nih.govbiosynth.comcaymanchem.com.
Initial characterization studies demonstrated that this compound exhibits nanomolar binding affinities to the bromodomains of BRD4 nih.govtargetmol.com. Specifically, it showed IC₅₀ values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2 targetmol.comnih.govmedchemexpress.commedchemexpress.com. This indicated potent inhibitory activity against both primary bromodomains of BRD4. Furthermore, this compound demonstrated selectivity for BRD4 BD1 and BD2 over the bromodomains of other BET family members like BRD2, BRD3, and BRDT, as well as the unrelated bromodomain-containing protein CBP caymanchem.comcaymanchem.com.
Molecular docking studies provided insights into the binding mode of this compound within the BRD4 BD1 pocket. These studies revealed that this compound is well-docked into the acetyl-lysine (KAc) binding pocket, forming key interactions. nih.govtargetmol.comresearchgate.netmedchemexpress.com. Critical hydrogen bonds are established directly with Asn140 and indirectly with Tyr97 via a water molecule nih.govtargetmol.comresearchgate.netmedchemexpress.com. These interactions are crucial for the high affinity and selective binding of this compound to BRD4 bromodomains nih.govresearchgate.net.
Beyond its binding affinity, initial characterization included evaluating the cellular potency of this compound. Studies in cultured human small airway epithelial cells (hSAECs) demonstrated that this compound exhibited submicromolar potency in inhibiting the expression of genes involved in the TLR3-dependent innate immune response, such as ISG54, ISG56, IL-8, and Groβ nih.govcaymanchem.commedchemexpress.comcaymanchem.com. The IC₅₀ values for inhibiting the expression of these genes ranged from 0.49 to 0.86 µM medchemexpress.com.
The initial characterization also included in vivo studies in a mouse model of acute airway inflammation induced by poly(I:C), a TLR3 agonist. This compound demonstrated potent efficacy in reducing airway inflammation in this model, including inhibiting neutrophil infiltration and reducing cytokine expression in lung tissue nih.govtargetmol.comcaymanchem.commedchemexpress.com.
The purity of this compound used in these studies was typically determined by analytical HPLC, and its chemical structure and properties were confirmed through various analytical techniques nih.govcaymanchem.comcaymanchem.com.
Here is a summary of the initial characterization data for this compound:
| Property | Value | Source(s) |
|---|---|---|
| PubChem CID | 137285011 | nih.gov |
| Molecular Formula | C₁₆H₁₆N₄O₂ | nih.govbiosynth.comcaymanchem.comcaymanchem.com |
| Molecular Weight | 296.32 g/mol | targetmol.comnih.govbiosynth.comcaymanchem.comcaymanchem.com |
| BRD4 BD1 IC₅₀ | 27 nM | targetmol.comnih.govcaymanchem.commedchemexpress.commedchemexpress.comcaymanchem.comresearchgate.net |
| BRD4 BD2 IC₅₀ | 32 nM | targetmol.comnih.govcaymanchem.commedchemexpress.commedchemexpress.comcaymanchem.comresearchgate.net |
| hSAEC ISG54 Inhibition IC₅₀ | 0.49 µM (approximate range 0.49-0.86 µM) | medchemexpress.comcaymanchem.com |
| hSAEC ISG56 Inhibition IC₅₀ | 0.56 µM (approximate range 0.49-0.86 µM) | medchemexpress.comcaymanchem.com |
| hSAEC IL-8 Inhibition IC₅₀ | 0.86 µM (approximate range 0.49-0.86 µM) | medchemexpress.comcaymanchem.com |
| hSAEC Groβ Inhibition IC₅₀ | 0.81 µM (approximate range 0.49-0.86 µM) | medchemexpress.comcaymanchem.com |
| Purity | ≥98% | caymanchem.comcaymanchem.com |
Molecular and Cellular Pharmacology of Zl0420
Target Specificity and Binding Affinity for BRD4
ZL0420 demonstrates specific binding to the bromodomains of BRD4, which are key modules responsible for recognizing acetylated lysine (B10760008) residues on histones and other proteins.
Selectivity Profile Against BRD4 Bromodomains (BD1 and BD2)
This compound exhibits potent binding affinity for both bromodomains of BRD4. It has been reported to have IC50 values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2. medchemexpress.comtargetmol.comselleckchem.commedchemexpress.comselleckchem.commedchemexpress.com This indicates a similar potency towards both BD1 and BD2 domains. This compound also shows good selectivity over the related BRD2 homolog. selleckchem.comselleckchem.com
Table 1: this compound Binding Affinity to BRD4 Bromodomains
| Target | IC50 (nM) |
| BRD4 BD1 | 27 |
| BRD4 BD2 | 32 |
Binding Interactions within the Acetyl-Lysine (KAc) Pocket of BRD4
This compound is shown to dock effectively into the acetyl-lysine (KAc) binding pocket of BRD4. medchemexpress.comtargetmol.comnih.gov This pocket is the conserved region within bromodomains that accommodates acetylated lysine residues. Occupying this pocket disrupts the ability of BRD4 to recognize and bind to acetylated proteins.
Key Residue Interactions (e.g., Asn140, Tyr97) and Hydrogen Bonding
The binding of this compound within the KAc pocket involves critical interactions with specific amino acid residues. This compound forms hydrogen bonds directly with Asn140. medchemexpress.comtargetmol.comnih.govresearchgate.netnih.gov Additionally, it interacts indirectly with Tyr97 through a mediating water molecule, forming a hydrogen bond. medchemexpress.comtargetmol.comnih.govresearchgate.netnih.govmdpi.comacs.org These hydrogen bonds with conserved residues Asn140 and Tyr97 are crucial for anchoring the inhibitor within the binding pocket. Other interactions, such as a T-shape π-π interaction with Trp81 and water-mediated interactions with Lys91, also contribute to the binding affinity. researchgate.net The KAc binding pocket is further defined by a hydrophobic WPF shelf (Trp81-Pro82-Phe83) and the ZA loop, which accommodate parts of the this compound molecule, contributing to strong interactions and high binding affinity. nih.govresearchgate.net
Impact on Gene Regulatory Networks
By targeting BRD4, this compound influences gene regulatory networks, particularly those dependent on BRD4's function in transcription.
Modulation of BRD4-Dependent Transcriptional Elongation
BRD4 plays a critical role in transcriptional elongation, partly by recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters. google.commpg.de this compound, as a BRD4 inhibitor, modulates this process. Studies have shown that this compound can block the poly(I:C)-induced activation of H3K122 Ac, a marker associated with activated BRD4 histone acetyltransferase (HAT) activity and transcriptional elongation. nih.govnih.gov Inhibition by this compound leads to a reduction in the expression of BRD4-dependent genes, including innate immune genes like ISG54, ISG56, IL-8, and Groβ in human small airway epithelial cells (hSAECs). medchemexpress.comtargetmol.comnih.gov The inhibition of mesenchymal gene expression programs, such as those involving mα-SMA, mCOL1A, mFN1, and mMMP9 mRNAs, has also been observed with this compound treatment. nih.gov Furthermore, this compound can induce HEXIM1 expression, which is indicative of its interaction with BRD4. nih.govnih.gov
Table 2: Effect of this compound on Gene Expression in hSAECs
| Gene | Effect on Expression (Poly(I:C)-induced) | IC50 (µM) |
| ISG54 | Inhibition | 0.49-0.86 |
| ISG56 | Inhibition | 0.49-0.86 |
| IL-8 | Inhibition | 0.49-0.86 |
| Groβ | Inhibition | 0.49-0.86 |
| mα-SMA | Significant Reduction | Not specified |
| mCOL1A | Significant Reduction | Not specified |
| mFN1 | Significant Reduction | Not specified |
| mMMP9 | Significant Reduction | Not specified |
| mIL6 | Inhibition | Not specified |
| mKC | Reduction | Not specified |
| HEXIM1 | Induction | Not specified |
Disruption of BRD4 Interaction with RNA Polymerase II (Pol II)
BRD4 interacts with RNA Polymerase II (Pol II), and this interaction is important for transcriptional regulation. nih.govnih.govfrontiersin.org this compound has been shown to disrupt the interaction between BRD4 and Pol II. nih.govnih.gov Affinity purification studies demonstrate that BRD4 inhibitors like this compound disrupt BRD4 binding with RNA Pol II, in addition to disrupting its association with chromatin and histone H3/H4. nih.gov This disruption of the BRD4-Pol II complex contributes to the inhibitory effects of this compound on transcriptional elongation and the expression of BRD4-dependent genes. nih.govfrontiersin.org BRD4 bromodomain interactions are required for stable BRD4 promoter binding and for RSV-inducible pSer2 Pol II recruitment, both of which are disrupted by BRD4 inhibitors. researchgate.netfrontiersin.org
Attenuation of Histone Acetyltransferase (HAT) Activity of BRD4 (e.g., H3K122Ac)
BRD4 possesses an atypical histone acetyltransferase (HAT) activity capable of acetylating histone H3 at lysine 122 (H3K122Ac). nih.govmdpi.comnih.govresearchgate.netacs.org This specific acetylation mark, H3K122Ac, is associated with changes in chromatin structure, including nucleosome decompaction, which can facilitate transcriptional processes, such as enabling RNA Polymerase II to transcribe through GC-rich regions of genes. nih.govresearchgate.net The HAT activity of BRD4 can be upregulated by innate stimuli that activate RelA, a component of the NF-κB pathway. nih.gov
This compound has been shown to attenuate the HAT activity of BRD4. Studies have demonstrated that this compound inhibits the acetylation of H3K122 induced by stimuli such as poly(I:C) in human small airway epithelial cells (hSAECs). mdpi.com Immunofluorescence microscopy analyses have provided visual evidence of this effect, showing that poly(I:C)-induced increases in mucosal H3K122Ac staining are reduced to control levels following treatment with this compound. nih.gov This suggests that this compound disrupts the HAT activity of BRD4 and its interaction with RelA. nih.gov
Cellular Assay Systems for Efficacy Evaluation
Cellular assay systems are crucial for evaluating the biological efficacy of compounds like this compound. Human small airway epithelial cells (hSAECs) have been utilized as a relevant in vitro model system in these investigations. nih.govnih.govresearchgate.net hSAECs are chosen because they exhibit innate immune responses similar to primary small airway epithelial cells and maintain a stable epithelial morphology, making them suitable for studying signaling pathways relevant in vivo. nih.govresearchgate.net They represent a primary component of the innate response to RNA virus infection. researchgate.net A common method to stimulate an innate immune response in these cells is the use of polyinosinic:polycytidylic acid (poly(I:C)), a synthetic double-stranded RNA analog that acts as a potent and selective agonist for Toll-like Receptor 3 (TLR3). nih.govmedchemexpress.com
Assessment of Innate Immune Gene Program Inhibition in Human Small Airway Epithelial Cells (hSAECs)
This compound has demonstrated efficacy in suppressing the innate immune gene program in cultured hSAECs. medchemexpress.comtargetmol.commedchemexpress.com This inhibition is particularly observed in the context of TLR3 activation, typically induced by poly(I:C) stimulation. nih.govmedchemexpress.comtargetmol.commedchemexpress.com The assessment of this inhibition often involves preincubating hSAECs with this compound at various concentrations, followed by stimulation with poly(I:C). nih.gov The effect on gene expression is then quantified using techniques such as quantitative real-time polymerase chain reaction (Q-RT-PCR) to measure the mRNA levels of target genes. nih.gov this compound has shown strong potency in inhibiting this TLR3-dependent innate immune gene expression in hSAECs. mdpi.comresearchgate.net
Analysis of Toll-like Receptor 3 (TLR3)-Dependent Gene Expression (ISG54, ISG56, IL-8, Groβ)
A key aspect of this compound's cellular pharmacology is its inhibitory effect on specific genes involved in the TLR3-dependent innate immune response. This compound inhibits the expression of interferon-stimulated gene 54 (ISG54), ISG56, interleukin-8 (IL-8), and growth-regulated protein β (Groβ) in hSAECs stimulated with the TLR3 agonist poly(I:C). nih.govmedchemexpress.comtargetmol.commedchemexpress.comcaymanchem.com
The potency of this compound in inhibiting the expression of these genes has been quantified, with reported half-maximal inhibitory concentration (IC50) values ranging from 0.49 to 0.86 μM in cultured hSAECs. targetmol.commedchemexpress.com One study indicated that this compound can inhibit the expression of these genes by approximately 95% in hSAECs stimulated with poly(I:C). caymanchem.com These findings highlight this compound's ability to interfere with the transcriptional activation of key mediators of the innate immune response downstream of TLR3 signaling.
Here is a summary of the IC50 values for this compound's inhibition of TLR3-dependent gene expression in hSAECs:
| Gene | IC50 (μM) |
| ISG54 | 0.49 |
| ISG56 | 0.61 |
| IL-8 | 0.86 |
| Groβ | 0.86 |
Data derived from search result targetmol.commedchemexpress.com.
Evaluation of Epithelial-Mesenchymal Transition (EMT) Markers in Cellular Models
Epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire mesenchymal features, often involving changes in cell morphology, adhesion, and motility. bio-rad-antibodies.comoatext.com This process is characterized by a decrease in epithelial markers, such as E-cadherin, and an increase in mesenchymal markers, such as N-cadherin and Vimentin. bio-rad-antibodies.comabcam.comnih.govnih.gov
Studies have indicated that BRD4 is required for TLR3-mediated mesenchymal transition in hSAECs. nih.govnih.gov this compound has been shown to dramatically suppress TLR3-mediated mesenchymal transition in hSAECs. mdpi.com This suppression is evidenced by the inhibited induction of genes associated with mesenchymal characteristics, including Vimentin (VIM), following poly(I:C) stimulation. mdpi.com While specific data on the modulation of a full panel of EMT markers like E-cadherin and N-cadherin by this compound in cellular models were not explicitly detailed in the provided information, the demonstrated suppression of the mesenchymal gene expression program and the inhibition of Vimentin induction strongly support this compound's effect on markers indicative of EMT. nih.govmdpi.com
Preclinical Efficacy Studies of Zl0420 in Disease Models
Pulmonary Inflammatory and Remodeling Disorders
The bromodomain-containing protein 4 (BRD4) has been identified as a critical mediator in the signaling pathways that drive gene regulatory networks, particularly those involved in inflammation. bohrium.com As a selective inhibitor of BRD4, the compound ZL0420 has been evaluated in several preclinical models of pulmonary disease to determine its therapeutic potential in mitigating lung inflammation and associated structural changes. nih.govnih.gov
Acute lung inflammation is a hallmark of various respiratory diseases, often triggered by viral pathogens. nih.gov To simulate viral-induced inflammation, preclinical studies frequently employ polyinosinic:polycytidylic acid (poly(I:C)), a synthetic analog of double-stranded RNA that activates Toll-like receptor 3 (TLR3). nih.govimmune-system-research.com Activation of TLR3 in airway epithelial cells initiates an innate immune response, leading to the recruitment of inflammatory cells and the production of pro-inflammatory mediators. nih.govimmune-system-research.com this compound has demonstrated significant efficacy in murine models of poly(I:C)-induced acute airway inflammation. nih.gov
A primary characteristic of acute airway inflammation is the influx of neutrophils into the lung tissue. nih.gov In a murine model of TLR3 agonist-induced airway inflammation, administration of poly(I:C) resulted in a profound accumulation of neutrophils around small and medium-sized airways. nih.gov Histological analysis of lung sections revealed that treatment with this compound effectively and almost completely blocked this poly(I:C)-induced neutrophil infiltration, indicating a potent anti-inflammatory effect in vivo. nih.gov This suppression of neutrophil recruitment is a key finding, as these cells are major contributors to inflammation-mediated tissue damage in the lungs. nih.gov
Table 1: Effect of this compound on Neutrophil Infiltration in Poly(I:C)-Induced Acute Lung Inflammation
| Model | Treatment Group | Key Finding | Reference |
|---|---|---|---|
| Mouse Model of Acute Airway Inflammation | Poly(I:C) | Profound neutrophilic inflammation around small and medium-sized airways. | nih.gov |
| Mouse Model of Acute Airway Inflammation | Poly(I:C) + this compound | Complete inhibition of poly(I:C)-induced neutrophilic inflammation. | nih.gov |
The recruitment of neutrophils to the airways is largely driven by the secretion of neutrophilic chemokines by airway epithelial cells. nih.gov this compound has been shown to inhibit the TLR3-dependent innate immune gene program in cultured human small airway epithelial cells (hSAECs). immune-system-research.com This includes the suppression of key pro-inflammatory cytokines and chemokines such as Interleukin-8 (IL-8) and Groβ, a mouse homolog of Keratinocyte Chemoattractant (KC). immune-system-research.com By disrupting the NFκB-BRD4 complex, this compound effectively blocks the viral inflammatory gene programs that lead to the expression of these mediators. nih.gov This mechanism underscores its ability to prevent the amplification of the inflammatory cascade at a molecular level.
Table 2: Effect of this compound on Pro-inflammatory Gene Expression in hSAECs
| Cell Model | Stimulant | Target Genes | Effect of this compound | Reference |
|---|---|---|---|---|
| Human Small Airway Epithelial Cells (hSAECs) | Poly(I:C) (TLR3 agonist) | IL-8, Groβ, ISG54, ISG56 | Submicromolar potency of inhibition. | immune-system-research.com |
Respiratory RNA viruses, such as Respiratory Syncytial Virus (RSV), are primary triggers for acute exacerbations of chronic lung diseases and severe bronchiolitis. nih.govnih.gov The innate immune response to these viruses is mediated by pattern recognition receptors like TLR3, which recognize viral components like double-stranded RNA. nih.gov The experimental model using poly(I:C) is designed to mimic the inflammatory response to such viral infections. nih.govimmune-system-research.com Research has shown that the innate inflammatory response to RSV infection involves BRD4, the molecular target of this compound. nih.gov A close analog, ZL0454, has been used to study the BRD4-dependent gene regulatory network in RSV-infected human small airway epithelial cells. researchgate.net The demonstrated efficacy of this compound in blocking the TLR3-mediated inflammatory pathway provides a strong proof-of-concept for its therapeutic potential in attenuating airway inflammation caused by respiratory viruses. nih.govimmune-system-research.com
Persistent inflammation can lead to airway remodeling, a series of structural changes including collagen deposition, fibrosis, and smooth muscle hypertrophy, which are hallmarks of chronic respiratory diseases like asthma. nih.govnih.gov Repetitive exposure to inflammatory triggers, such as TLR3 activation, can induce these chronic changes. nih.gov
This compound has been evaluated in a mouse model designed to mimic recurrent virus-induced asthma exacerbations, where chronic airway remodeling is induced by repeated challenges with a TLR3 agonist. nih.gov In this chronic model, this compound demonstrated potent efficacy, reducing fibrosis as measured by micro-CT and second-harmonic generation microscopy, which correlated with reduced collagen deposition seen in histopathology. nih.gov Crucially, treatment with this compound had significant positive effects on lung physiology. It was shown to reverse TLR3-associated airway hyperresponsiveness (AHR) and improve lung compliance in vivo. nih.gov This indicates that beyond just controlling acute inflammation, this compound can also address the functional consequences of chronic, inflammation-driven airway remodeling. nih.gov
Table 3: Effect of this compound on Chronic Airway Remodeling and Function
| Model | Key Pathological Feature | Effect of this compound | Reference |
|---|---|---|---|
| Chronic TLR3 Agonist Challenge | Airway Fibrosis / Collagen Deposition | Potent reduction observed via micro-CT and microscopy. | nih.gov |
| Chronic TLR3 Agonist Challenge | TLR3-Associated Airway Hyperresponsiveness | Reversal of hyperresponsiveness. | nih.gov |
| Chronic TLR3 Agonist Challenge | Lung Compliance | Increased lung compliance. | nih.gov |
Chronic Airway Remodeling and Fibrosis Models
Improvement of Lung Compliance
Preclinical studies have demonstrated the efficacy of this compound and related selective Bromodomain-containing protein 4 (BRD4) inhibitors in improving lung function in models of airway disease. In a mouse model designed to replicate viral exacerbations through repeated challenges with a Toll-like receptor 3 (TLR3) agonist, treatment with ZL inhibitors led to significant effects on lung physiology. acs.orgresearchgate.net Specifically, these inhibitors were effective in reversing airway hyperresponsiveness associated with TLR3 activation. researchgate.net A key finding from these in vivo studies was a notable increase in lung compliance. acs.orgresearchgate.net This improvement suggests a reduction in lung stiffness, a critical factor in fibrotic lung diseases where the loss of elasticity impairs respiratory function. The enhancement of lung compliance indicates that targeting the BRD4 pathway with this compound can mitigate the detrimental changes in lung mechanics that accompany chronic inflammation and remodeling. acs.org
Inhibition of Epithelial-Mesenchymal Transition (EMT) and Myofibroblast Expansion
This compound functions by targeting BRD4, a key epigenetic regulator involved in the inflammatory and fibrotic processes that drive airway remodeling. acs.orgresearchgate.net A central mechanism in this remodeling is the epithelial-mesenchymal transition (EMT), a cellular process where epithelial cells acquire mesenchymal (fibroblast-like) characteristics. Studies have shown that BRD4 is a requisite component for TLR3-mediated mesenchymal transition. acs.orgresearchgate.net At a molecular level, ZL inhibitors were found to reduce the expression of the transforming growth factor-β (TGF-β)-induced growth program, thereby preventing this mucosal mesenchymal transition. researchgate.net
This inhibition of EMT is directly linked to the prevention of myofibroblast expansion. Myofibroblasts are key effector cells in fibrosis, responsible for excessive extracellular matrix production. Research indicates that the mesenchymal transition of epithelial cells results in the paracrine activation of myofibroblasts. acs.orgresearchgate.net In preclinical models, treatment with the selective BRD4 inhibitor ZL0454, a compound often studied alongside this compound, effectively blocked the expansion of the α-SMA1+/COL1A+ myofibroblast population. acs.orgresearchgate.net By disrupting the BRD4-dependent mesenchymal transition, this compound helps to sever the link between innate inflammation and the subsequent activation and expansion of myofibroblasts, a critical step in the development of fibrosis. acs.org
Prevention of Collagen Deposition and Extracellular Matrix (ECM) Remodeling (e.g., FN1, Col1A, MMP9)
The anti-fibrotic activity of this compound is evident in its ability to prevent the excessive deposition of collagen and the remodeling of the extracellular matrix (ECM). In mouse models of airway remodeling, treatment with this compound and the related compound ZL0454 potently reduced fibrosis. acs.orgresearchgate.net This was confirmed through multiple analytical methods, including micro-computed tomography and second harmonic generation microscopy, which directly correlated with reduced collagen deposition observed in histopathological analyses. acs.orgresearchgate.net
The mechanism involves the inhibition of a broad profibrotic gene expression program. In vitro experiments have demonstrated that this compound can reverse the elevated expression of key ECM components and remodeling enzymes. For instance, in a model using human airway smooth muscle cells exposed to particulate matter (PM2.5), this compound treatment attenuated the increased expression of Matrix Metalloproteinase-9 (MMP9). nih.gov Furthermore, studies on the related inhibitor ZL0454 have shown it blocks the expansion of myofibroblast populations that express Collagen Type I Alpha 1 Chain (Col1A). acs.org By inhibiting the underlying inflammatory and cell-state transition pathways, this compound effectively curtails the production and reorganization of ECM proteins that characterize fibrotic tissue.
Table 1: Effect of this compound on Markers of ECM Remodeling and Fibrosis This table is interactive. You can sort and filter the data.
| Marker | Effect Observed | Disease Model Context | Source(s) |
|---|---|---|---|
| Collagen | Decreased Deposition | TLR3-Induced Airway Remodeling | acs.org, researchgate.net |
| MMP9 | Attenuated Expression | PM2.5-Induced Airway Inflammation | nih.gov |
| Col1A | Reduced Myofibroblast Expression | TLR3-Induced Airway Remodeling | acs.org |
Role in Chronic Obstructive Pulmonary Disease (COPD) Pathogenesis
Chronic Obstructive Pulmonary Disease (COPD) is a chronic inflammatory lung disease where viral infections are responsible for more than half of the acute exacerbations that accelerate the decline in pulmonary function. researchgate.net The pathogenesis involves host inflammatory responses that lead to cellular infiltration and airway remodeling. researchgate.net The epigenetic reader protein BRD4, the target of this compound, has been identified as a critical player in this process. nih.gov BRD4 expression is increased in patients with COPD. nih.gov In preclinical models, this compound has demonstrated potent efficacy in blocking the inflammation relevant to COPD. researchgate.net Specifically, in a mouse model of acute lung inflammation induced by a viral mimic, this compound effectively inhibited profound neutrophilic inflammation around the airways. researchgate.net It also prevented the expression of multiple NF-κB-dependent inflammatory genes, such as IL6, KC, CXCL2, CCL2, and CCL5, in lung tissue. researchgate.net These findings support the targeting of the BRD4 pathway as a therapeutic strategy for mitigating the aberrant inflammation that drives COPD pathogenesis and its exacerbations. nih.gov
Implications for Asthma Exacerbations
Viral respiratory infections are a primary trigger for asthma exacerbations, which are linked to progressive declines in lung function. acs.org The underlying mechanisms involve cellular changes and epigenetic reprogramming that result in structural remodeling of the airway. acs.org The BRD4 pathway is central to this inflammation-driven remodeling. acs.org Preclinical studies show that this compound has significant potential for mitigating processes relevant to asthma exacerbations. In a mouse model of particulate matter-induced airway hyperresponsiveness (AHR), a key feature of asthma, this compound treatment attenuated AHR and lung inflammation. nih.gov The compound works by inhibiting the BRD4-NF-κB/RelA pathway, which is activated by viral pathogens and other triggers, thereby blocking inflammatory and profibrotic gene expression. acs.orgnih.gov By preventing processes like mucosal mesenchymal transition and myofibroblast expansion, this compound may help reverse the structural airway remodeling caused by repetitive viral infections that underlies severe asthma. acs.org
Pulmonary Arterial Hypertension (PAH) and Radiation-Induced Pulmonary Fibrosis (RIPF) Considerations
While direct preclinical studies of this compound in Pulmonary Arterial Hypertension (PAH) and Radiation-Induced Pulmonary Fibrosis (RIPF) are not extensively documented, its mechanism of action as a BRD4 inhibitor has significant implications for these conditions.
Pulmonary Arterial Hypertension (PAH): PAH is a vasculoproliferative disease characterized by the remodeling of small pulmonary arteries. nih.gov There is strong preclinical evidence that BRD4 plays a key role in the pathological phenotype of PAH and that BRD4 inhibition can reverse the disease in several animal models. clinicaltrials.gov BRD4 is known to regulate inflammatory factors and remodeling processes that are important in PAH. clinicaltrials.gov Therefore, as a potent BRD4 inhibitor, this compound is considered a relevant compound for investigation in PAH, with the potential to address the underlying vascular cell proliferation and inflammation that drive the disease.
Radiation-Induced Pulmonary Fibrosis (RIPF): RIPF is a severe side effect of thoracic radiation therapy, characterized by the accumulation of fibroblasts and myofibroblasts, leading to excessive deposition of extracellular matrix and irreversible fibrosis. nih.gov The pathology of RIPF shares common pathways with other fibrotic lung diseases, including the central role of myofibroblast activation and collagen production. nih.gov Given the demonstrated efficacy of this compound in inhibiting myofibroblast expansion and preventing collagen deposition in other models of lung fibrosis, it is a strong candidate for consideration in mitigating RIPF. acs.orgresearchgate.net Its ability to disrupt fundamental profibrotic mechanisms suggests potential utility in preventing or treating the progressive scarring that results from radiation-induced lung injury.
Gastrointestinal Inflammatory Diseases
The role of BRD4 is not limited to pulmonary inflammation; it is also a critical regulator of gene expression in inflammatory bowel disease (IBD)-associated cytokine networks. researchgate.net Preclinical studies have validated the therapeutic potential of this compound in models of gastrointestinal inflammation. In research utilizing both the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model and the Cbir1 T-cell transfer colitis model, administration of this compound was shown to significantly reduce the initiation of mucosal inflammation. researchgate.net The compound demonstrated its target specificity in vivo by reducing the DSS-induced activation of the NF-κB-BRD4 pathway within the colon tissue. researchgate.net This suggests that by blocking the pathological activation of this signaling pathway, this compound can suppress the expression of key inflammatory cytokines (such as TNFα and IL-6) and ameliorate colonic inflammation, making it a promising agent for treating IBD. researchgate.net
Table 2: Preclinical Efficacy of this compound in Experimental Colitis Models This table is interactive. You can sort and filter the data.
| Disease Model | Key Finding | Mechanism of Action | Source(s) |
|---|---|---|---|
| DSS-Induced Colitis | Significantly reduced mucosal inflammation | Reduced NF-κB-BRD4 activation in colon tissue | researchgate.net |
| Cbir1 T-Cell Transfer Colitis | Significantly reduced mucosal inflammation | Inhibition of BRD4-NF-κB signaling pathway | researchgate.net |
Other Disease Contexts
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and various inflammatory disorders. nih.govfrontiersin.org The bromodomain and extra-terminal domain (BET) family of proteins, including BRD4, has been implicated in regulating this process. nih.gov The pan-BET inhibitor (+)-JQ1 was reported to inhibit angiogenesis. nih.govfrontiersin.org
While this compound is a selective BRD4 inhibitor, specific studies detailing its direct anti-angiogenic effects are limited. nih.gov However, research on other novel BRD4 inhibitors derived from similar chemical libraries provides insight into the mechanism. nih.gov For example, the BRD4 inhibitor ZL0513 has shown significant anti-angiogenic effects in chick embryo models and suppressed the viability and tube formation of human umbilical vascular endothelial cells (HUVECs). nih.govfrontiersin.org The mechanism of action for BRD4 inhibitors in this context involves the regulation of the Activator Protein-1 (AP-1) transcription factor complex. Specifically, BRD4 inhibition was found to suppress the phosphorylation of c-jun and c-fos, key components of AP-1 that enhance angiogenesis. nih.govfrontiersin.org This suggests that this compound may exert anti-angiogenic effects by modulating the BRD4/AP-1 signaling axis.
Targeting epigenetic readers like BRD4 is a promising strategy in various cancers where aberrant gene expression programs are a dependency. nih.govresearchgate.net As a potent BRD4 inhibitor, this compound has potential applicability in several malignancies.
NUT midline carcinoma: This is a rare and aggressive squamous cell carcinoma defined by a chromosomal translocation that creates a BRD4-NUT fusion oncoprotein. alliancegenome.orgnih.gov This fusion protein drives oncogenesis, making BRD4 a direct therapeutic target. nih.govnih.gov BET inhibitors have shown on-target activity in patients with this cancer. nih.govilcn.org
Acute Myeloid Leukemia (AML): BRD4 is essential for maintaining the viability of AML cells. nih.gov It often regulates key oncogenes, such as MYC, through super-enhancer regions. nih.gov BRD4 is frequently overexpressed in AML patients and is associated with a poor prognosis. nih.gov Therefore, inhibitors like this compound could be effective in this context.
Multiple Myeloma (MM): This malignancy of plasma cells is another area where BET inhibitors have been explored. nih.gov The rationale involves targeting transcriptional dependencies in myeloma cells. nih.govnih.gov
Lymphoma: BET inhibitors are in clinical trials for various hematological cancers, including lymphoma. nih.gov In mantle cell lymphoma, for example, BRD4 has been shown to regulate genes crucial for neoplastic cells, suggesting that its inhibition could be a rational therapeutic strategy. researchgate.net
| Cancer Type | Rationale for BRD4 Inhibition | Reference |
|---|---|---|
| NUT midline carcinoma | Driven by BRD4-NUT fusion oncoprotein. | alliancegenome.orgnih.govnih.gov |
| Acute Myeloid Leukemia | BRD4 is overexpressed and essential for AML cell maintenance. | nih.gov |
| Multiple Myeloma | Targeting transcriptional dependencies in malignant plasma cells. | nih.gov |
| Lymphoma | BRD4 regulates genes important for neoplastic cell survival. | nih.govresearchgate.net |
Neuroinflammation is a critical process in the central nervous system's response to injury, infection, and neurodegenerative diseases. nih.govmdpi.com Chronic or dysregulated neuroinflammation is a key contributor to the pathology of disorders like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. nih.govmdpi.com Disrupting the protein-protein interactions of BET proteins represents a potential therapeutic target for CNS disorders. nih.gov Given that BRD4 is tightly associated with inflammatory diseases, targeting BRD4 with inhibitors like this compound may serve as a promising strategy for modulating neuroinflammatory processes in the CNS. researchgate.net
Comparative Analysis with Other Bet Inhibitors
Differentiation from Pan-BET Inhibitors (e.g., JQ1, RVX-208)
Pan-BET inhibitors, such as JQ1 and RVX-208 (also known as apabetalone), are designed to inhibit multiple or all bromodomains within the BET family proteins (BRD2, BRD3, BRD4, and BRDT). mdpi.com JQ1, a widely used tool compound, inhibits BRD4 with IC50 values of 77 nM for BD1 and 33 nM for BD2 in cell-free assays, binding to all BET family bromodomains. selleck.co.jpnih.gov RVX-208 is described as a potent BET bromodomain inhibitor with an IC50 of 0.510 μM for BD2 in a cell-free assay, showing about 170-fold selectivity over BD1. selleck.co.jp
In contrast, ZL0420 has been reported as a potent and selective BRD4 inhibitor. Studies have shown this compound to have IC50 values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2, demonstrating good selectivity over the related BRD2 homolog. mdpi.comselleck.co.jp This indicates that while JQ1 broadly targets BET bromodomains, and RVX-208 shows some preference for BD2, this compound exhibits potent inhibition of both BD1 and BD2 of BRD4 with notable selectivity against BRD2. mdpi.comselleck.co.jp
Preclinical studies have highlighted the differences in efficacy between this compound and pan-BET inhibitors like JQ1 and RVX-208. In a mouse model of TLR3-mediated acute airway inflammation, this compound and a related selective BRD4 inhibitor, ZL0454, more effectively blocked neutrophil infiltration into the lungs and cytokine expression compared to JQ1 or RVX-208. researchgate.netmdpi.comnih.govresearchgate.net Furthermore, this compound and ZL0454 demonstrated stronger potency in inhibiting TLR3-dependent innate immune gene expression in human small airway epithelial cells. researchgate.net In a model of chronic airway remodeling, this compound and ZL0454 more potently reduced polyinosinic:polycytidylic acid-induced weight loss and fibrosis compared to JQ1 and RVX208 at equivalent doses, and were more effective in reversing TLR3-associated airway hyperresponsiveness and increasing lung compliance. nih.govnih.gov These findings suggest that the selective targeting profile of this compound may translate to improved efficacy in certain disease models compared to less selective pan-BET inhibitors.
Comparison with BD2-Selective BET Inhibitors (e.g., RVX-297, ABBV-744)
More recent efforts in BET inhibitor development have focused on achieving selectivity for specific bromodomains, particularly BD1 or BD2, based on the understanding that these domains may have distinct roles in regulating gene expression. mdpi.commdpi.comuva.nl BD1 binding is often associated with maintaining established gene expression programs, while BD2 may be more involved in rapid changes in gene expression in response to stimuli, such as inflammatory responses. mdpi.commdpi.comuva.nl RVX-297 and ABBV-744 are examples of BET inhibitors designed with a preference for the BD2 domain. researchgate.netmdpi.comnih.govuva.nlmedchemexpress.com
RVX-297 is described as a novel orally active BET inhibitor with selectivity for BD2. researchgate.net It shows IC50 values of 0.08, 0.05, and 0.02 μM for BRD2(BD2), BRD3(BD2), and BRD4(BD2), respectively. medchemexpress.com RVX-297 has demonstrated anti-inflammatory properties and efficacy in preclinical models of acute inflammation and autoimmune disease, including reducing proinflammatory mediators in a mouse model of LPS-induced acute inflammation. researchgate.net
ABBV-744 is another BET inhibitor showing preferential inhibition of the BD2 domain, with IC50 values ranging from 4 to 18 nM for BRD2, BRD3, BRD4, and BRDT BD2 domains. mdpi.commedchemexpress.com ABBV-744 has shown activity in prostate cancer xenografts and reportedly exhibited fewer platelet and gastrointestinal toxicities compared to dual-bromodomain BET inhibitors. mdpi.comuva.nl
While RVX-297 and ABBV-744 are characterized by their BD2 selectivity across multiple BET proteins, this compound is primarily described as a selective BRD4 inhibitor that potently inhibits both BRD4 BD1 and BD2. mdpi.comselleck.co.jp This suggests a different targeting strategy. Instead of focusing on a specific bromodomain across the BET family, this compound focuses on inhibiting both bromodomains of a particular BET protein, BRD4. mdpi.comselleck.co.jp This distinction in selectivity profile could lead to different therapeutic effects and potentially different safety profiles compared to BD2-selective inhibitors that target multiple BET proteins.
Evaluation of Enhanced Efficacy and Selectivity of this compound
Research suggests that this compound possesses enhanced efficacy and selectivity compared to earlier pan-BET inhibitors. As mentioned earlier, in models of airway inflammation and remodeling, this compound demonstrated superior efficacy in reducing inflammatory markers, neutrophil infiltration, fibrosis, and improving lung function compared to JQ1 and RVX-208. researchgate.netmdpi.comnih.govresearchgate.netnih.govnih.gov This enhanced efficacy is potentially linked to its selective targeting of BRD4.
This compound has been reported to have 30-fold greater selectivity for binding BRD4 compared with BRD2 isoforms, 50-90 times greater for BRD3, and 70-120 times greater for BRDT. atsjournals.org This high degree of selectivity for BRD4 over other BET family members differentiates it from pan-BET inhibitors. The potent inhibition of both BRD4 BD1 (IC50 27 nM) and BD2 (IC50 32 nM) further contributes to its specific activity profile. mdpi.comselleck.co.jp
The selective inhibition of BRD4 by this compound has been shown to effectively block TLR3-mediated mesenchymal transition in human small airway epithelial cells, a process characteristic of airway remodeling. mdpi.comnih.govatsjournals.org This was indicated by the suppressed induction of genes like SNAI1, ZEB1, IL6, VIM, FN1, MMP9, and COL1A. mdpi.com In vivo, this compound disrupted poly(I:C)-induced RelA-BRD4 binding, which was associated with the blockade of the epithelial-mesenchymal transition program. nih.govatsjournals.org The ability of this compound to specifically target BRD4 and interfere with its interaction with key transcription factors like RelA appears to be central to its enhanced efficacy in these models. nih.govnih.gov
While some BD2-selective inhibitors like RVX-297 and ABBV-744 have shown promise in specific contexts, the potent dual BD1/BD2 inhibition of BRD4 by this compound, coupled with its high selectivity against other BET proteins, suggests a distinct mechanism of action that may offer advantages in targeting BRD4-driven pathologies. mdpi.comselleck.co.jpmedchemexpress.com The enhanced efficacy observed in preclinical models supports the potential of this compound as a more targeted therapeutic agent compared to less selective BET inhibitors.
Advanced Methodological Approaches in Zl0420 Research
In Vitro Methodologies
In vitro studies are fundamental for understanding the direct interactions of ZL0420 with biological targets and assessing its impact on cellular functions under controlled laboratory conditions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Binding Affinities
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technique utilized to quantify the binding affinity between molecules. bmglabtech.combiocompare.com This method relies on the energy transfer between a donor fluorophore and an acceptor fluorophore when they are brought into close proximity, typically upon a binding event. bmglabtech.com TR-FRET assays are known for their sensitivity and are widely applied in biochemical and cell-based screening to analyze molecular interactions. bmglabtech.combiocompare.com
This compound has been characterized as a potent and selective inhibitor of bromodomain-containing protein 4 (BRD4). nih.govmedchemexpress.com TR-FRET assays have been instrumental in determining the binding affinities of this compound and related compounds, such as ZL0454, to the bromodomains of BRD4. These assays have shown that this compound possesses nanomolar binding affinities for both the BRD4 BD1 (27 nM) and BD2 (32 nM) domains, demonstrating high potency and selectivity over other BET family proteins like BRD2, BRD3, and BRDT. nih.govmedchemexpress.com Docking studies, often performed in conjunction with TR-FRET data, suggest that this compound binds within the acetyl-lysine (KAc) binding pocket of BRD4 BD1, forming critical hydrogen bonds with key amino acid residues, including a direct interaction with Asn140 and an indirect interaction with Tyr97 mediated by a water molecule. nih.govmedchemexpress.comresearchgate.net
Quantitative Real-Time Polymerase Chain Reaction (Q-RT-PCR) for Gene Expression Analysis
Quantitative Real-Time Polymerase Chain Reaction (Q-RT-PCR), also referred to as real-time RT-PCR, is a highly sensitive and widely adopted method for the precise quantification of gene expression levels. thermofisher.comnih.govnih.gov The process typically involves the isolation of RNA, followed by the reverse transcription of messenger RNA (mRNA) into complementary DNA (cDNA), and subsequent PCR amplification of target cDNA sequences. nih.gov The accumulation of PCR products is monitored in real-time through the use of fluorescent probes or dyes, allowing for the determination of the initial transcript levels in a sample. thermofisher.comnih.gov This technique is invaluable for comparing the relative abundance of specific mRNAs across different biological samples and experimental conditions. nih.govnih.gov
In the context of this compound research, Q-RT-PCR has been employed to evaluate its impact on inflammatory gene expression. Studies using cultured human small airway epithelial cells (hSAECs) stimulated with a TLR3 agonist (poly(I:C)) have shown that this compound can suppress the expression of genes involved in the innate immune response. nih.govmedchemexpress.comtargetmol.com Specifically, this compound demonstrated submicromolar potency in inhibiting the expression of genes such as ISG54, ISG56, IL-8, and Groβ, with reported IC50 values ranging from 0.49 to 0.86 µM. nih.govmedchemexpress.comtargetmol.com Q-RT-PCR has also been used in in vivo studies to analyze the expression of inflammatory markers like IL-6 mRNA in murine models of inflammation, confirming the ability of BRD4 inhibitors, including this compound, to suppress these responses. google.com
Flow Cytometry for Cellular Responses (e.g., Apoptosis/Necrosis, Cell Cycle)
Flow cytometry is a versatile technology that enables the rapid, multiparametric analysis of individual cells within a heterogeneous population. bio-rad-antibodies.comnih.gov This technique is extensively used to assess various cellular responses, including cell cycle distribution and programmed cell death processes such as apoptosis and necrosis. bio-rad-antibodies.comnih.govresearchgate.net By staining cells with fluorescent dyes and antibodies that bind to specific cellular components or markers, flow cytometry can differentiate cell populations based on size, granularity, and the expression of target proteins. bio-rad-antibodies.comnih.gov
For analyzing apoptosis and necrosis, flow cytometry can detect changes in cell morphology, the translocation of phosphatidylserine (B164497) to the outer cell membrane, alterations in mitochondrial membrane potential, DNA fragmentation, and the activation of caspases. nih.gov Cell cycle analysis by flow cytometry typically involves staining DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. nih.govplos.org While the provided search results highlight the utility of flow cytometry for assessing apoptosis and cell cycle bio-rad-antibodies.comnih.govresearchgate.netplos.org and for analyzing specific cell types like neutrophils and eosinophils in inflammatory models sanofimedical.com, specific data detailing the effects of this compound on apoptosis, necrosis, or cell cycle progression using this method were not explicitly present in the provided snippets. However, it is a standard method applicable to evaluating such cellular outcomes following treatment with compounds like this compound.
Co-culture Systems for Myofibroblast Transition Studies
Co-culture systems involve the simultaneous culture of two or more different cell types, facilitating the study of their direct and indirect interactions. thno.org These systems are particularly valuable for modeling complex biological processes that occur in multicellular environments, such as tissue remodeling and fibrogenesis, which often involve communication between different cell populations. thno.orgarxiv.org The transition of fibroblasts into myofibroblasts is a critical event in these processes, characterized by increased contractility and enhanced production of extracellular matrix proteins like collagen. arxiv.orgmdpi.com
Co-culture models can simulate the cellular crosstalk that occurs in tissues, for instance, between inflammatory cells like macrophages and stromal cells like fibroblasts. thno.org Studies investigating the effects of BRD4 inhibitors on myofibroblast differentiation have utilized co-culture systems. For example, research on ZL0454, a compound structurally related to this compound and also a BRD4 inhibitor, demonstrated that it could prevent myofibroblast transition in a co-culture system. nih.govnih.gov This indicates that co-culture methodologies are relevant for assessing the ability of this compound to modulate the differentiation and activity of myofibroblasts, a key cell type in inflammatory and remodeling diseases.
In Vivo Methodologies
In vivo studies using animal models are indispensable for evaluating the systemic effects and therapeutic potential of this compound within a living organism. These models allow for the assessment of its efficacy in complex disease settings that mimic human conditions.
Murine Models for Inflammatory and Remodeling Studies
Murine (mouse) models are widely utilized in biomedical research to investigate the pathogenesis of various diseases, including those involving inflammation and tissue remodeling, and to test the effectiveness of potential therapeutic agents. nih.govnih.govgoogle.combio-rad-antibodies.comnih.govresearchgate.netsanofimedical.comnih.govbiosynth.commedchemexpress.comglpbio.com These models offer a system to study the integrated biological responses to a compound, encompassing its pharmacokinetics, distribution, and effects on multiple organ systems and cellular processes.
This compound has been evaluated in murine models of inflammatory and remodeling diseases, demonstrating promising results. In a mouse model of airway inflammation induced by poly(I:C) administration, this compound showed potent efficacy in reducing inflammation with low toxicity. medchemexpress.comtargetmol.com It was observed to significantly reduce the accumulation of neutrophils in the airways. medchemexpress.comtargetmol.com Furthermore, in a murine model designed to replicate chronic airway remodeling induced by repetitive TLR3 agonist challenges, treatment with this compound normalized the poly(I:C)-induced reduction in body weight and ameliorated airway remodeling. nih.gov Murine models of acute DSS colitis have also been used to demonstrate that BRD4 inhibitors, including this compound, can suppress colonic inflammation and reduce the expression of inflammatory mediators like IL-6. google.com Assessments in these in vivo models often involve analyzing physiological parameters, conducting histological examination of tissues to evaluate inflammation and fibrosis, and using techniques like microcomputed tomography and second harmonic generation microscopy to quantify structural changes and collagen deposition. nih.govnih.gov
Compound Information
Histopathological Analysis and Immunostaining
Histopathological analysis is a fundamental technique used to assess tissue morphology and identify pathological changes. In studies involving this compound, Masson's trichrome and Hematoxylin and Eosin (H&E) staining have been utilized to evaluate fibrotic changes and inflammation in lung tissue sections. Masson's trichrome staining, for instance, highlights collagen deposition, a key characteristic of fibrosis, in blue nih.govgoogle.comgoogle.com. H&E staining provides a general view of tissue structure and cellular infiltration, aiding in the assessment of inflammation google.comgoogle.comacs.org.
Quantification of fibrosis severity through histopathology often employs standardized scoring methods, such as the Ashcroft scoring method google.comgoogle.com. This method involves scoring entire lung sections at a specific magnification (e.g., ×100) based on the extent of fibrotic lesions, with scores ranging from 0 to 9 for each section, which can then be combined google.comgoogle.com. Intermediate grades are assigned to account for the progressive nature of fibrotic lesions when features of distinct grades are present google.comgoogle.com.
Immunostaining, specifically immunofluorescence microscopy, has been used to investigate the molecular effects of this compound. For example, immunofluorescence staining for H3K122Ac, a selective marker of activated BRD4 HAT activity, has demonstrated that this compound treatment can reduce the increase in H3K122Ac staining induced by inflammatory stimuli, indicating functional inhibition of BRD4 activity in vivo nih.gov. Immunostaining for markers like α-SMA1+ and COL1A+ has also been used to assess the expansion of the myofibroblast population, a critical process in fibrosis, and the effect of BRD4 inhibitors like ZL0454 (a related compound) on preventing myofibroblast transition nih.govnih.gov.
Microcomputed Tomography and Second Harmonic Generation Microscopy for Fibrosis Assessment
Microcomputed tomography (micro-CT) is a valuable non-invasive imaging technique used for longitudinal assessment of airway remodeling and heterogeneous patterns of fibrosis in vivo nih.gov. Micro-CT allows for systematic analysis of morphological features and can identify local changes in lung tissue radiodensity caused by increased collagen deposition nih.gov. Studies have shown that this compound and ZL0454 can more potently reduce fibrosis as assessed by micro-CT nih.govnih.gov. Changes in mouse lung radiodensity measured by micro-CT have been validated to correlate with fibrosis characterized by excessive collagen deposition observed in histopathological analysis nih.gov. Analysis of volumetric Hounsfield Unit (HU) density from micro-CT scans can indicate reduced fibrotic response following treatment researchgate.netresearchgate.net.
Second Harmonic Generation (SHG) microscopy is a non-linear optical microscopy technique that provides high-resolution imaging and quantitative characterization of fibrillar collagen, a major component of fibrosis, in unstained tissue sections mit.educlinmedjournals.orgplos.org. SHG microscopy highlights complex helical proteins like collagen fibers and enables more precise imaging of collagen deposition patterns compared to light microscopy clinmedjournals.org. This method can be used for automated quantification of fibrosis based on the unique architectural features of collagen plos.orgnih.gov. Research has utilized SHG microscopy to assess fibrosis, and studies involving this compound and ZL0454 have shown that these compounds more potently reduced fibrosis as assessed by this technique nih.govnih.gov. SHG microscopy, often combined with Two-Photon Excited Fluorescence (TPEF) microscopy which visualizes background tissue architecture, allows for quantitative characterization of subtle changes in collagen distribution and amount mit.eduplos.org.
Bronchoalveolar Lavage Fluid (BALF) Analysis
Bronchoalveolar lavage fluid (BALF) analysis is a technique that provides access to cells and non-cellular components from the lower respiratory tract, reflecting pathological changes in the lung parenchyma ildcare.nl. In the context of fibrosis research, BALF analysis can offer valuable insights into the cellular and solute composition of the airways nih.gov.
While BALF analysis has a limited role in the definitive diagnosis of idiopathic pulmonary fibrosis (IPF), it can be useful in specific scenarios, such as suspected infection, malignancy, or acute exacerbations nih.gov. Alterations in BAL fluid and cells can reflect underlying lung pathology ildcare.nl. Although the clinical relevance of BALF analysis for determining prognosis and response to treatment in IPF has yielded few and conflicting results, recent research explores its potential for identifying biomarkers of early lung scarring nih.govnih.govfrontiersin.org. For example, elevated levels of the CD44 protein in BALF have been identified as a potential biomarker for pulmonary fibrosis in diffuse parenchymal lung diseases frontiersin.org.
In studies evaluating the effects of compounds like this compound, BALF can be collected for further analysis, such as measuring hydroxyproline (B1673980) content, a marker of collagen deposition nih.gov.
Computational Approaches
Computational approaches, particularly molecular docking studies, play a significant role in understanding the interaction between this compound and its target protein, BRD4.
Molecular Docking Studies for Binding Mode Prediction
Molecular docking studies are employed to predict the binding mode and interactions of a small molecule, such as this compound, with a target protein, like the bromodomains of BRD4 nih.govgoogle.comgoogle.comresearchgate.netimmune-system-research.commedchemexpress.comnih.gov. These studies help to understand how the compound fits into the binding pocket of the protein and the specific interactions that contribute to its binding affinity and selectivity google.comgoogle.comresearchgate.netmedchemexpress.com.
Docking studies have demonstrated that this compound fits into the BRD4 BD1 domain google.comgoogle.comresearchgate.net. The compound interacts with key residues within the acetyl-lysine (KAc) binding pocket google.comgoogle.comresearchgate.netmedchemexpress.com. Specifically, the hydroxyl group of the phenol (B47542) ring in this compound can interact directly with Asn140, and hydrogen bonds can be formed with Tyr97, often mediated by a water molecule google.comgoogle.comresearchgate.netmedchemexpress.com. Additionally, the phenyl ring of this compound can form a T-shape π-π interaction with Trp81, and the diazene (B1210634) linker can interact with Lys91, also mediated by water molecules researchgate.net. These predicted interactions align with this compound's observed potency and selectivity for BRD4 BD1 immune-system-research.commedchemexpress.comnih.govnih.gov.
Molecular docking studies are valuable for the design and optimization of BRD4 inhibitors, providing a structural basis for understanding their binding validation and guiding further structure-based modifications google.comgoogle.comresearchgate.net.
Future Research Directions and Therapeutic Implications
Development of Next-Generation ZL0420 Analogs and Derivatives
The development of next-generation this compound analogs and derivatives is a key area for future research. While this compound has demonstrated potent and selective BRD4 inhibition and promising preclinical activity, further structural modifications could lead to compounds with improved pharmacological properties nih.govresearchgate.netfrontiersin.org. This includes enhancing potency, improving selectivity for specific BRD4 bromodomains (BD1 or BD2), optimizing pharmacokinetic profiles (such as oral bioavailability), and potentially reducing off-target effects selleckchem.comfrontiersin.orggoogle.com. Structure-based drug design, similar to the approach used in the discovery of this compound and ZL0454, can guide the synthesis of new analogs by taking advantage of the interactions within the BRD4 BD1 pocket nih.govresearchgate.netmdpi.com. The goal is to develop more potent and specific BRD4 BD1- and BRD4 BD2-selective compounds with lower affinity for other BET family members, which is crucial for further exploring the specific roles and biological functions of each BRD4 BD in various human diseases frontiersin.org.
Integration with Proteolysis-Targeting Chimeras (PROTACs) Technology
Integrating this compound or its derivatives with Proteolysis-Targeting Chimeras (PROTACs) technology represents a promising therapeutic strategy researchgate.netnih.gov. PROTACs are bifunctional molecules that recruit target proteins to the ubiquitin-proteasome system for degradation. By linking a BRD4 ligand, such as this compound, to an E3 ubiquitin ligase ligand, a PROTAC molecule can induce the degradation of BRD4 protein rather than merely inhibiting its function researchgate.netnih.gov. This approach may offer advantages over traditional inhibitors, including more complete target knockdown, potential to overcome resistance mechanisms, and catalytic activity allowing for lower dosing nih.gov. Several BET protein PROTAC degraders, such as MZ-1, have shown potent degradation effects selleck.co.jp. Developing this compound-based PROTACs could provide a novel avenue for effectively targeting BRD4 in diseases where its complete degradation is therapeutically beneficial researchgate.netnih.gov.
Identification and Validation of Predictive Biomarkers for BRD4 Inhibition
Identifying and validating predictive biomarkers for BRD4 inhibition is essential for the successful clinical translation of compounds like this compound nih.gov. Biomarkers can help identify patient populations most likely to respond to BRD4 inhibitors, monitor drug activity, and assess potential for resistance nih.govscirp.org. Understanding the mechanisms of BRD4 inhibition, including its impact on protein-protein interactions, super-enhancers, and transcription factor acetylation, can aid in the discovery of such biomarkers nih.gov. For instance, changes in the expression of genes regulated by BRD4, or alterations in the levels or modification status of proteins that interact with BRD4, could serve as predictive markers nih.gov. Preclinical studies evaluating this compound's effects on downstream signaling pathways and gene expression profiles can contribute to the identification of potential biomarkers medchemexpress.comnih.govtargetmol.com.
Exploration of Combination Therapies in Preclinical Settings
Exploring combination therapies involving this compound in preclinical settings is a critical step to enhance therapeutic efficacy and overcome potential drug resistance mdpi.comfrontiersin.org. Combining BRD4 inhibitors with other therapeutic agents targeting different pathways involved in disease pathogenesis may lead to synergistic effects childrensoncologygroup.orgnih.govhaematologica.org. Given BRD4's involvement in various signaling pathways, including NFκB and AP-1, combinations with inhibitors of these pathways or other relevant targets in inflammatory diseases and cancers could be explored mdpi.comfrontiersin.orgthno.orgacs.org. Preclinical studies using in vitro and in vivo models are necessary to evaluate the efficacy, synergy, and potential toxicity of such combinations childrensoncologygroup.orghaematologica.orgscientificarchives.com.
Translational Research for Clinical Application in Refractory Inflammatory Diseases and Cancers
Translational research is crucial to move this compound from preclinical studies towards clinical application in refractory inflammatory diseases and cancers nih.govnih.govmdpi.comfrontiersin.orgchildrensoncologygroup.orgfluoroprobe.comnih.govnih.gov. This compound has shown preclinical promise in models of airway inflammation and inflammatory bowel disease medchemexpress.comtargetmol.combiosynth.comgoogle.com. BRD4 is also recognized as a promising therapeutic target in various cancers google.comacs.orgnih.govnih.gov. Translating these findings involves conducting rigorous preclinical studies to further establish efficacy and safety, followed by initiating clinical trials in patients with specific refractory inflammatory conditions or cancers where BRD4 is implicated frontiersin.orgchildrensoncologygroup.orgacs.orgnih.gov. Identifying specific patient populations based on biomarkers (as discussed in 7.3) will be vital for enriching clinical trials and increasing the likelihood of success childrensoncologygroup.org.
Further Investigation into BRD4's Diverse Functional Roles and Novel Signaling Pathways (e.g., NFκB-BRD4 axis, AP-1 expression)
Further investigation into BRD4's diverse functional roles and novel signaling pathways is essential to fully understand its therapeutic potential and optimize the use of inhibitors like this compound. BRD4 is known to be a critical regulator of transcription, interacting with various factors including NFκB and AP-1 mdpi.comthno.orgnih.govasm.orgfrontiersin.org. It plays a role in the NFκB-dependent inflammatory gene expression by activating CDK9 and facilitating transcriptional elongation nih.govasm.orgpnas.org. BRD4 inhibition has been shown to attenuate NFκB and AP-1 mediated luciferase activity mdpi.com. Studies have also highlighted the importance of the noncanonical NF-κB/SPP1 pathway in mediating the effects of BET inhibitors in melanoma, with BRD4 regulating SPP1 expression through NFKB2 thno.org. Further research is needed to elucidate the intricate mechanisms by which BRD4 interacts with these pathways and how this compound modulates these interactions. This includes investigating the NFκB-BRD4 axis in different disease contexts and understanding how BRD4 inhibition affects AP-1 expression and activity mdpi.comthno.orgnih.govasm.org. Understanding these complex interactions will provide a stronger scientific rationale for the therapeutic application of this compound and its future derivatives.
BRD4 Inhibition and IC50 Values
| Compound | Target | IC50 (nM) |
| This compound | BRD4 BD1 | 27 |
| This compound | BRD4 BD2 | 32 |
| ZL0454 | BRD4 BD1 | 49 |
| ZL0454 | BRD4 BD2 | 32 |
This compound Inhibition of Innate Immune Genes (hSAECs)
| Gene | IC50 (µM) |
| ISG54 | 0.49-0.86 |
| ISG56 | 0.49-0.86 |
| IL-8 | 0.49-0.86 |
| Groβ | 0.49-0.86 |
Q & A
Q. How should conflicting results between in vitro and in vivo efficacy be addressed?
- Investigate bioavailability limitations (e.g., blood-brain barrier penetration) using microdialysis. Compare free vs. total plasma concentrations and adjust formulations (e.g., liposomal encapsulation) .
Tables for Key Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| EC50 in AdHek cells | 425 μM (HyPer biosensor assay) | |
| Purity criteria | >95% (HPLC/LC-MS) | |
| Recommended storage | -80°C in anhydrous DMSO |
Sources and Ethical Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
